Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(3,4-difluorophenyl)methyl]-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c1-20-14(19)10-3-2-6-17(13(10)18)8-9-4-5-11(15)12(16)7-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTBRNBQIFSESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731642 | |
| Record name | Methyl 1-[(3,4-difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001414-50-1 | |
| Record name | Methyl 1-[(3,4-difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring is synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorobenzyl halide reacts with the dihydropyridine intermediate.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The difluorobenzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in:
- Ligand Formation: The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
- Synthetic Intermediates: It is valuable in synthesizing other complex organic molecules due to its reactive functional groups.
Biology
Research has indicated that this compound may exhibit biological activity:
- Enzyme Inhibition: Studies are exploring its potential as an enzyme inhibitor, which could have implications for drug development targeting specific metabolic pathways.
- Biomolecular Interactions: The compound's interactions with proteins and nucleic acids are under investigation to understand its role in cellular processes.
Medicine
The pharmacological properties of this compound are being explored for:
- Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways.
- Anticancer Activity: Its ability to influence cell signaling pathways positions it as a candidate for anticancer drug development.
Industry
In industrial applications:
- Agrochemicals: The compound is being investigated as a precursor in the synthesis of agrochemicals.
- Material Science: Its unique properties make it suitable for developing novel materials with specific functionalities.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The difluorobenzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The dihydropyridine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate and related compounds are highlighted below:
Table 1: Structural and Physicochemical Comparison
Note: Molecular weight inferred from ethyl ester analog .
Key Observations :
Substituent Effects: The 3,4-difluorobenzyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (melting point: 128–130°C) . Fluorination also improves binding affinity to hydrophobic enzyme pockets, as seen in HIV-1 integrase inhibitors .
Biological Activity :
- Compounds with 2-oxo-1,2-dihydropyridine cores, such as TAK-385, demonstrate potent antagonistic activity against hormone receptors (e.g., GnRH) due to conformational rigidity imparted by the dihydropyridone ring .
- The 2-hydroxybenzoyl substituent in Compound 7 (melting point: 150–152°C) introduces hydrogen-bonding capacity, which may enhance antimicrobial properties .
Synthetic Flexibility: The ethyl ester analog (CAS: 1001412-63-0) serves as a versatile intermediate for generating amides or carboxylic acids via hydrolysis or aminolysis . This suggests that the methyl ester could undergo similar transformations for structure-activity relationship studies.
Contradictions and Limitations :
- While fluorination generally improves pharmacokinetics, excessive lipophilicity (e.g., in TAK-385) may reduce aqueous solubility, necessitating formulation adjustments .
- The biological data for the methyl ester derivative are sparse compared to its ethyl and carboxylic acid analogs, highlighting a gap in current research.
Research Implications
This compound represents a promising scaffold for drug discovery, particularly in antiviral or hormonal therapies. Future studies should focus on:
- Synthetic Optimization : Exploring regioselective fluorination and ester hydrolysis to refine bioavailability.
- Biological Screening : Evaluating enzyme inhibition (e.g., HIV-1 integrase) and comparing efficacy to established analogs like TAK-385 .
- Physicochemical Profiling : Measuring solubility, logP, and metabolic stability to bridge existing data gaps.
Biological Activity
Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structure, featuring a difluorobenzyl group attached to a dihydropyridine ring, positions it as a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 279.24 g/mol. The compound is characterized by the following structural features:
- Dihydropyridine Ring : Contributes to its biological activity by interacting with enzymes and receptors.
- Difluorobenzyl Group : Enhances lipophilicity, facilitating membrane penetration and biological interactions.
The mechanism of action involves the compound's interaction with specific molecular targets, modulating their activity through pathways linked to oxidative stress and inflammation. The difluorobenzyl moiety increases lipophilicity, which aids in cellular uptake and interaction with biological macromolecules.
Pharmacological Potential
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For example, similar compounds in the class have shown promise in inhibiting HIV-1 integrase at submicromolar concentrations .
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.
- Anticancer Activity : It has been explored for anticancer properties, with certain derivatives demonstrating cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological evaluation of dihydropyridine derivatives:
- Study on HIV Inhibition : Research highlighted that pyridine-containing compounds similar to this compound exhibited significant inhibition against HIV-1 integrase. Compounds showed IC50 values ranging from 0.19 µM to 3.7 µM .
- Antiproliferative Activity : A study demonstrated that derivatives of this compound exhibited antiproliferative effects against various cancer cell lines, indicating potential as a chemotherapeutic agent .
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | ~0.19 - 3.7 | HIV Integrase Inhibition |
| Methyl 1-(3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate | N/A | 0.25 | Anticancer |
| Methyl 1-(4-fluorobenzyl)-2-oxoquinoline-3-carboxylate | N/A | ~0.5 | Antiviral |
Q & A
Q. What are the common synthetic routes for Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate?
The compound can be synthesized via reductive amination or cyclization reactions. For example, sodium cyanoborohydride in methanol/acetic acid is used for reductive amination of intermediates like (R)-1-((2,3-difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester, yielding crude products with >100% efficiency . Cyclization of cyanoacetohydrazone derivatives with cinnamonitriles is another route, validated by NMR and mass spectrometry .
Q. How is the structural integrity of this compound confirmed during synthesis?
Structural characterization relies on analytical techniques such as:
Q. What solvents and conditions optimize its stability during storage?
The compound is typically stored in inert solvents like DMF or ethyl acetate under nitrogen at −20°C to prevent hydrolysis of the ester group. Stability assays recommend avoiding prolonged exposure to acidic/basic conditions, which may cleave the dihydropyridine ring .
Advanced Research Questions
Q. How does the 3,4-difluorobenzyl substituent influence bioactivity compared to other fluorinated analogs?
The 3,4-difluorobenzyl group enhances binding to hydrophobic pockets in target proteins (e.g., HIV-1 integrase) due to its electron-withdrawing effects and steric fit. Comparative studies with 2,4-difluorobenzyl analogs show reduced IC50 values (e.g., 19 nM vs. 42 nM) in antiviral assays, attributed to stronger π-π stacking with residues like Phe 140 .
Q. What computational strategies predict binding modes of this compound to viral proteases?
Molecular docking (Glide score: −7.89 kcal/mol) reveals hydrogen bonds with residues GLN 189 and HIS 164 in SARS-CoV-2 Mpro, while hydrophobic interactions with MET 165 and CYS 44 stabilize the complex. MD simulations (100 ns) validate pose stability, with RMSD < 2.0 Å .
Q. How can conflicting spectral data during synthesis be resolved?
Discrepancies in NMR or mass spectra often arise from incomplete purification or tautomerization. Solutions include:
Q. What role do hydroxyl groups play in its reactivity during derivatization?
The 2-oxo group facilitates decarboxylation under basic conditions, but protection (e.g., benzyloxy groups) is required for functionalization. For example, triflation of hydroxylated intermediates followed by reduction preserves the dihydropyridine core during amide coupling .
Methodological Considerations
Q. How are in vitro antiviral assays designed for this compound?
Q. What strategies mitigate poor solubility in pharmacokinetic studies?
Co-solvents like PEG-400 (10–20% v/v) or micellar formulations (e.g., Tween 80) enhance aqueous solubility. Pharmacokinetic profiling in mice (oral dose: 10–30 mg/kg) shows bioavailability improvements with cyclodextrin inclusion complexes .
Q. How are regioselectivity challenges addressed in fluorinated derivatives?
Directed ortho-metalation (DoM) using LDA or selective SNAr reactions with 3,4-difluorobenzyl bromide ensures precise substitution. Computational modeling (DFT) predicts activation barriers for competing pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
